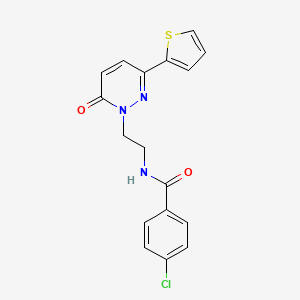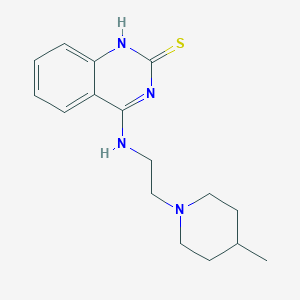![molecular formula C13H7FN4 B2633296 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-15-0](/img/structure/B2633296.png)
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant applications in medicinal chemistry and material science. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of the 4-fluorophenyl group enhances its chemical properties, making it a valuable scaffold for various scientific applications.
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which 7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile belongs, have been identified as strategic compounds for optical applications
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have significant photophysical properties . The presence of electron-donating groups at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to have significant impact in medicinal chemistry and material science due to their photophysical properties .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit significant photophysical properties , which could potentially result in various molecular and cellular effects.
Action Environment
It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned , suggesting that environmental factors could potentially influence these properties.
Biochemische Analyse
Biochemical Properties
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as a selective inhibitor of certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can alter the function of the target proteins, leading to changes in cellular processes . Additionally, this compound has been shown to bind to specific receptors on cell surfaces, modulating signal transduction pathways that are vital for cell communication and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function . It also affects cell cycle regulation by arresting cells in specific phases, thereby inhibiting cell proliferation . These cellular effects make it a promising candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can prevent the enzymes from interacting with their natural substrates, thereby blocking specific biochemical pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of proteins that are critical for cell survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects are important for understanding the potential long-term impacts of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes, affecting the overall metabolic flux . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it can also be actively transported by specific transporters . Once inside the cells, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . In the nucleus, it can bind to DNA and transcription factors, modulating gene expression . In the cytoplasm, it can interact with enzymes and signaling proteins, affecting cellular metabolism and signaling pathways . These localization patterns are essential for understanding the specific cellular functions of this compound.
Vorbereitungsmethoden
The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds also feature a fused heterocyclic system and exhibit similar biological activities, but their structural differences result in distinct pharmacokinetic profiles.
Quinazoline derivatives: These compounds are known for their anticancer properties and share some structural similarities with pyrazolo[1,5-a]pyrimidines, but they have different mechanisms of action.
Eigenschaften
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4/c14-11-3-1-9(2-4-11)12-5-6-16-13-10(7-15)8-17-18(12)13/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFBRZQNHRZWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=C(C=NN23)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)



![(5Z)-5-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2633225.png)
![rac-(3aR,4S,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-4-carboxylic acid](/img/structure/B2633226.png)

![6-[(2-hydroxypyridin-3-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2633228.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-N'-phenylethanediamide](/img/structure/B2633230.png)


